molecular formula C8H12N2O3S B14845984 N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide

N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14845984
M. Wt: 216.26 g/mol
InChI Key: LXYMOYWYNWGTHT-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated sulfonamides.

Scientific Research Applications

N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to its antibacterial or antifungal effects .

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic in the sulfonamide class.

    Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness: N-(2-(Aminomethyl)-6-hydroxyphenyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[2-(aminomethyl)-6-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-6(5-9)3-2-4-7(8)11/h2-4,10-11H,5,9H2,1H3

InChI Key

LXYMOYWYNWGTHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)CN

Origin of Product

United States

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